Retigabine 3,3'-Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retigabine 3,3’-Dimer is an impurity of Retigabine . Retigabine is an experimental anticonvulsant drug and it is an anxiolytic . The structure of Retigabine 3,3’-Dimer and its impurities were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .
Synthesis Analysis
During the process development of Retigabine, two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data. Based on the LC-MS data, these two impurities were identified as Retigabine dimer (Impurity-1) and Retigabine methylene dimer (Impurity-2) .Molecular Structure Analysis
The molecular structure of Retigabine 3,3’-Dimer and its impurities were characterized based on the spectral data (1H NMR, 13CNMR, IR and MS). The structure of Impurity-1 and Impurity-2 were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Retigabine 3,3’-Dimer and its impurities were analyzed during the process development of Retigabine. Two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data .作用機序
Safety and Hazards
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Retigabine 3,3'-Dimer involves coupling two molecules of Retigabine through a linker molecule.", "Starting Materials": [ "Retigabine", "Linker molecule" ], "Reaction": [ "The linker molecule is activated using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.", "Retigabine is then added to the reaction mixture and allowed to react with the activated linker molecule to form the Retigabine-linker intermediate.", "The intermediate is then treated with a deactivating agent such as trifluoroacetic acid (TFA) to remove the protecting group and expose the reactive amine group.", "The deprotected intermediate is then treated with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF) to form the Retigabine 3,3'-Dimer.", "The product is purified using standard techniques such as column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry." ] } | |
CAS番号 |
1588430-16-3 |
分子式 |
604.65 |
分子量 |
3234264 |
同義語 |
C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate]; N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。